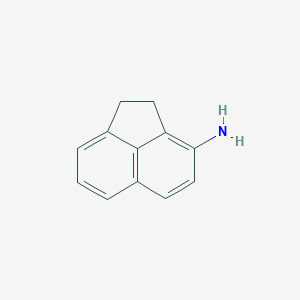

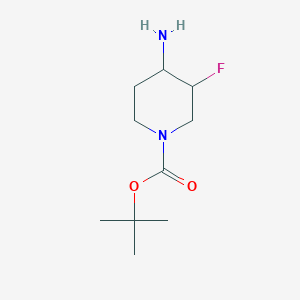

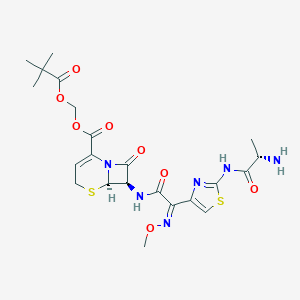

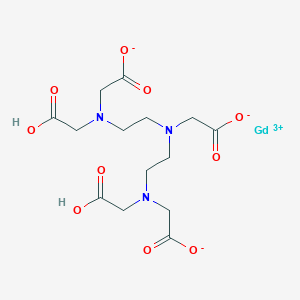

![molecular formula C18H24N2O4 B109487 (4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 959577-59-4](/img/structure/B109487.png)

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several synthetic methods exist for preparing (4R)-tryptophan. Notably, metal-free catalyzed oxidative trimerization of indoles using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in air has been developed. This approach yields 2-(1H-indol-3-yl)-2,3′-biindolin-3-ones, which can be further modified to obtain (4R)-tryptophan derivatives .

Additionally, an efficient one-step electrochemical cross-dehydrogenative coupling process has been employed to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones, which could serve as intermediates for (4R)-tryptophan derivatives .

Molecular Structure Analysis

The molecular structure of (4R)-tryptophan consists of an indole ring, a pentanoic acid side chain, and a chiral center at the C4 position. The indole moiety contributes to its aromatic character and biological activity .

Chemical Reactions Analysis

The formation of (4R)-tryptophan can involve various reactions, including oxidative trimerization of indoles, electrochemical cross-dehydrogenative coupling, and intramolecular N-nucleophilic addition. Mechanistic studies have elucidated the regioselective bond cleavage and coordination steps in these processes .

科学的研究の応用

Multicomponent Reactions (MCRs)

Indole derivatives are pivotal in the synthesis of complex organic compounds through multicomponent reactions. These reactions allow for the efficient construction of diverse heterocyclic compounds, which are essential in drug discovery and development . The subject compound can be used to introduce indole moieties into polycyclic structures, enhancing the chemical and biomedical potential of the resulting molecules.

Synthesis of Heterocyclic Compounds

The indole ring system found in the compound is frequently employed in the synthesis of various heterocyclic compounds. These structures are sought after for their biological and pharmaceutical activities, and the compound can serve as a precursor for the design and synthesis of new heterocycles with promising properties .

Organic Synthesis

In organic chemistry, the compound can be utilized in tandem reactions to create 2,3-disubstituted indoles. This process involves a sequence of reduction, condensation, fragmentation, and cyclization, showcasing the compound’s versatility in complex organic synthesis .

Formal Syntheses of Natural Products

The compound’s structure is conducive to the formal synthesis of natural products like leucomidine A and goniomitine. These syntheses often require intricate reactions that can be facilitated by the compound’s reactive functional groups, aiding in the exploration of natural product analogs .

Density Functional Theory (DFT) Studies

Researchers can employ the compound in theoretical studies, such as DFT calculations, to predict the behavior of molecules during chemical reactions. This helps in understanding reaction mechanisms and designing new reactions that can be applied in practical synthesis .

作用機序

Target of Action

It is structurally similar to indole-3-acetic acid , which is known to act as a plant hormone . It modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit .

Mode of Action

Based on its structural similarity to indole-3-acetic acid , it may interact with its targets in a similar manner. Indole-3-acetic acid is known to induce cell elongation in plant stems .

Biochemical Pathways

Indole-3-acetic acid, a structurally similar compound, is involved in various plant growth and development processes .

Pharmacokinetics

The compound is a powder at room temperature , which could potentially influence its absorption and distribution.

Result of Action

Based on its structural similarity to indole-3-acetic acid , it may have similar effects, such as inducing cell elongation in plant stems .

特性

IUPAC Name |

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYUVNZXIBSYAM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。